![molecular formula C13H15O4- B14411787 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate CAS No. 83646-70-2](/img/structure/B14411787.png)
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate: is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate typically involves the esterification reaction between benzoic acid and 2,2-dimethylpropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+(CH3)3COH→C6H5COOCH2C(CH3)3+H2O
The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances.
Isopropyl benzoate: Features an isopropyl group, used in various industrial applications.
Uniqueness
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct physical and chemical properties compared to other benzoate esters
Propiedades
Número CAS |
83646-70-2 |
|---|---|
Fórmula molecular |
C13H15O4- |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)8-17-12(16)10-7-5-4-6-9(10)11(14)15/h4-7H,8H2,1-3H3,(H,14,15)/p-1 |
Clave InChI |
FSEWDIPTRJFLRS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


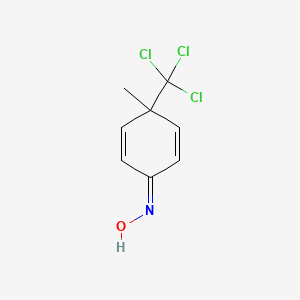
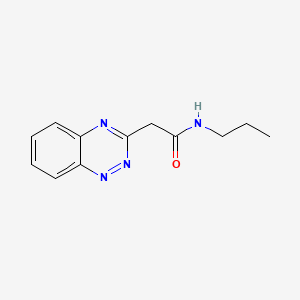
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)


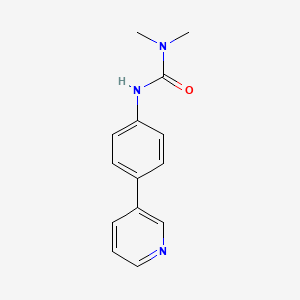
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
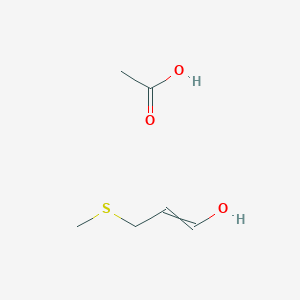



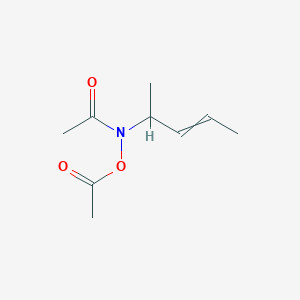
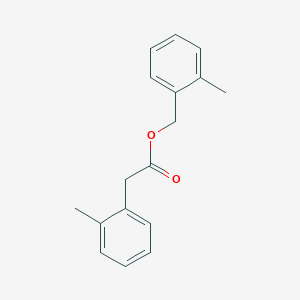
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
